A Technical Guide to the Structure of L-Isoleucyl-L-Isoleucine (Ile-Ile) Dipeptide
A Technical Guide to the Structure of L-Isoleucyl-L-Isoleucine (Ile-Ile) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the L-Isoleucyl-L-Isoleucine (Ile-Ile) dipeptide. It details its chemical structure, physicochemical properties, and the experimental protocols used for its synthesis and structural characterization.
Core Chemical Structure
L-Isoleucyl-L-Isoleucine is a dipeptide formed from two L-isoleucine amino acid residues linked by a peptide bond.[1] Isoleucine is an essential, non-polar, aliphatic amino acid characterized by a branched-chain hydrocarbon side chain.[2][3] The systematic IUPAC name for Ile-Ile is (2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoic acid.[1]
The formation of the dipeptide involves a condensation reaction where the carboxylic acid group of the N-terminal isoleucine forms a covalent peptide bond with the amino group of the C-terminal isoleucine, releasing a molecule of water.[4][5][6] This peptide bond (CO-NH) has a partial double bond character due to resonance, which restricts rotation and imparts planarity to the peptide backbone.
The structure features two chiral centers on each amino acid residue (at the α-carbon and the β-carbon), resulting in a specific stereochemistry that influences its three-dimensional conformation and biological activity.[7]
Caption: 2D representation of the L-Isoleucyl-L-Isoleucine dipeptide in its zwitterionic form.
Physicochemical and Structural Data
Quantitative data for the Ile-Ile dipeptide is summarized below. These properties are critical for applications in computational modeling, analytical method development, and formulation science.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem[1] |
| Molecular Weight | 244.33 g/mol | PubChem[1] |
| Exact Mass | 244.17869263 Da | PubChem[1] |
| XLogP3 | -1.8 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Polar Surface Area | 92.4 Ų | PubChem[1] |
Table 2: Typical Dipeptide Backbone Bond Lengths and Angles Note: These are generalized values for peptide backbones. Specific values for Ile-Ile would require dedicated crystallographic or high-level computational analysis.
| Parameter | Bond/Angle | Average Value |
| Bond Length | Cα - C | ~1.52 Å |
| C - N | ~1.33 Å | |
| N - Cα | ~1.46 Å | |
| C = O | ~1.23 Å | |
| Bond Angle | Cα - C - N | ~116° |
| C - N - Cα | ~121° | |
| N - Cα - C | ~111° | |
| Dihedral Angles | Phi (Φ) | Varies |
| Psi (Ψ) | Varies |
The conformational flexibility of the Ile-Ile dipeptide is primarily determined by the rotation around the N-Cα (phi, Φ) and Cα-C (psi, Ψ) bonds of each residue.[8] The bulky, branched side chains of isoleucine sterically hinder rotation, restricting the allowable (Φ, Ψ) combinations compared to less bulky amino acids like glycine (B1666218) or alanine.
Experimental Protocols
The synthesis and structural verification of the Ile-Ile dipeptide involve a multi-step workflow.
Caption: General workflow for the synthesis and structural verification of the Ile-Ile dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu solid-phase peptide synthesis strategy is commonly employed.[9]
-
Resin Preparation : A 2-chlorotrityl chloride resin is swelled in a suitable solvent like Dichloromethane (DCM) within a reaction vessel.[10]
-
First Amino Acid Loading : The first N-α-Fmoc-protected L-isoleucine (Fmoc-Ile-OH) is covalently attached to the resin. This is typically done in the presence of a base such as Diisopropylethylamine (DIPEA). Unreacted sites on the resin are then capped.
-
Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound isoleucine is removed using a solution of 20% piperidine (B6355638) in Dimethylformamide (DMF), exposing a free amine group.[10]
-
Coupling : The second Fmoc-Ile-OH is activated using a coupling reagent (e.g., HATU, HOBt) and added to the reaction vessel to form the peptide bond with the free amine of the first residue. The reaction is driven to completion.
-
Final Deprotection : The Fmoc group of the N-terminal isoleucine is removed with 20% piperidine in DMF.
-
Cleavage and Purification : The synthesized dipeptide is cleaved from the resin using a cleavage cocktail, commonly containing Trifluoroacetic acid (TFA). The crude peptide is then precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm that the synthesized product has the correct molecular weight.
-
Sample Preparation : A small amount of the purified peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Ionization : The sample is introduced into the mass spectrometer, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for peptides.[11]
-
Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured. For Ile-Ile, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its exact mass plus the mass of a proton (244.1787 + 1.0078 ≈ 245.1865).
-
Tandem MS (MS/MS) : To further confirm the sequence, the [M+H]⁺ ion can be isolated and fragmented (e.g., via Collision-Induced Dissociation). The resulting fragment ions (b- and y-ions) can be analyzed to confirm the identity and sequence of the amino acid residues.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the primary technique for determining the solution-state structure and confirming the covalent bonds of a peptide.[13][14]
-
Sample Preparation : The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D ¹H NMR Acquisition : A one-dimensional proton NMR spectrum is acquired. This spectrum provides information on the chemical environment of all protons in the molecule. Key regions include the amide protons (HN), alpha-protons (Hα), and side-chain protons.[15]
-
2D NMR Acquisition (COSY) : A 2D Correlation Spectroscopy (COSY) experiment is performed to establish proton-proton coupling networks.[16] This is crucial for assigning specific protons by identifying which protons are adjacent to each other within a spin system (i.e., within a single amino acid residue).
-
Spectral Analysis : By analyzing the cross-peaks in the COSY spectrum, one can trace the connectivity from the side-chain protons to the Hα and HN protons, allowing for unambiguous assignment of all signals for each isoleucine residue and confirming the dipeptide structure.[17]
X-ray Crystallography for 3D Structure Determination
X-ray crystallography can provide atomic-resolution detail of the dipeptide's three-dimensional structure in the solid state.[18]
-
Crystallization : The purified Ile-Ile dipeptide is crystallized by slowly evaporating the solvent from a saturated solution or by using vapor diffusion techniques under various conditions (e.g., different pH, temperature, precipitants).[19]
-
Data Collection : A suitable single crystal is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.[20]
-
Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell. An atomic model of the Ile-Ile dipeptide is built into this map and refined to best fit the experimental data.
-
Structural Analysis : The final refined structure provides precise coordinates of each atom, allowing for detailed analysis of bond lengths, bond angles, dihedral angles, and intermolecular interactions like hydrogen bonding within the crystal lattice.[21]
References
- 1. Ile-Ile | C12H24N2O3 | CID 7010568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoleucine - Wikipedia [en.wikipedia.org]
- 3. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]
- 4. The formation of peptide bond from the reaction between isoleucine and se.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Structural elucidation of dipeptides displaying limited mass spectral information by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
